molecular formula C6H5ClN2OS B597746 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde CAS No. 148256-82-0

4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde

Cat. No. B597746
M. Wt: 188.629
InChI Key: VMNYMIKGYQYJHK-UHFFFAOYSA-N
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Description

4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde is a chemical compound with the CAS Number: 148256-82-0 . It has a molecular weight of 188.64 . The IUPAC name for this compound is 4-chloro-2-(methylsulfanyl)-5-pyrimidinecarbaldehyde .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde can be represented by the SMILES string CSc1nccc(Cl)n1 . This indicates that the compound contains a pyrimidine ring with a chlorine atom and a methylthio group attached to it.


Chemical Reactions Analysis

The compound 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde may undergo various chemical reactions. For example, the methylthio group in ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate is displaced by cyanide ion . 4-Chloro-2-methylthiopyrimidine reacts similarly to give 2,4-bismethylthiopyrimidine .


Physical And Chemical Properties Analysis

4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde is a solid at room temperature . It has a density of 1.381 g/mL at 25 °C . The compound has a boiling point of 139-140 °C/36 mmHg and a melting point of -2 °C .

Scientific Research Applications

  • Interaction with Glycine Esters : Zinchenko et al. (2018) studied the interaction of a similar compound, 4,6-dichloropyrimidine-5-carbaldehyde, with methyl- and tert-butylglycinate. They discovered derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products such as pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. This reaction is significant for the synthesis of potential biologically active compounds (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).

  • Synthesis of Thieno[2,3‐d]pyrimidines : Clark et al. (1993) synthesized several thieno[2,3-d]pyrimidines through intramolecular cyclization of 6-(substituted methylthio)-5-pyrimidinecarbaldehyde and related intermediates derived from 6-chloropyrimidine-5-carbaldehydes. This study showcases the potential for creating complex organic compounds from simpler precursors (Clark, Shahhet, Korakas, & Varvounis, 1993).

  • Synthesis of Condensed Azines : Bakulina et al. (2014) investigated the reaction between 4,6-dichloropyrimidine-5-carbaldehyde and methyl 3-aminocrotonate leading to pyrido[2,3-d]pyrimidine, which reacts with ethyl 3,3-diaminoacrylate to give pyrimido[4,5,6-de][1,6]naphthyridine derivatives. Such reactions are crucial for developing new molecular structures with potential applications in various fields (Bakulina, Ivanov, Dar'in, & Lobanov, 2014).

  • Microwave-Assisted Synthesis of Pyrazolo[3,4-d]pyrimidines : Quiroga et al. (2008) described the microwave-induced synthesis of pyrazolo[3,4-d]pyrimidines from N4-substituted-2,4-diamino-6-chloro-5-carbaldehydes. This study demonstrates an efficient method for synthesizing complex heterocyclic compounds, which are important in medicinal chemistry (Quiroga, Trilleras, Insuasty, Abonía, Nogueras, Marchal, & Cobo, 2008).

  • Synthesis of 4-Amino-Substituted 7-Iminopyrido[2,3-d]pyrimidines : Zinchenko et al. (2017) explored the synthesis of 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines, starting with 4,6-dichloropyrimidine-5-carbaldehyde. The study provided a route to synthesize pyrido[2,3-d]pyrimidine-4,7-diamines, important intermediates in pharmaceutical research (Zinchenko, Muzychka, Biletskii, & Smolii, 2017).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . The safety pictograms associated with this compound include GHS05 .

properties

IUPAC Name

4-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2OS/c1-11-6-8-2-4(3-10)5(7)9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNYMIKGYQYJHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50731938
Record name 4-Chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde

CAS RN

148256-82-0
Record name 4-Chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Manganese(IV) oxide, <5 micron, activated (38.1 g, 439 mmol) was added to a solution of compound 223 (16.73 g, 87.8 mmol) in chloroform (800 mL). The reaction was stirred overnight, filtered through Celite, and the filtrate was concentrated in vacuo to yield compound 224 (13.7 g, 82.8% yield). 1H NMR (500 MHz, CDCl3) δ 10.31 (s, 1 H) 8.88 (s, 1 H) 2.65 (s, 2 H) ppm.
Quantity
16.73 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
82.8%

Citations

For This Compound
4
Citations
B Yang, Y Quan, W Zhao, Y Ji, X Yang, J Li… - Journal of Enzyme …, 2023 - Taylor & Francis
To explore the potential use of CDK inhibitors in pancreatic ductal adenocarcinoma (PDAC) therapy, a series of novel 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives …
Number of citations: 1 www.tandfonline.com
J Rudolph, LJ Murray, CO Ndubaku… - Journal of medicinal …, 2016 - ACS Publications
p21-activated kinase 1 (PAK1) has an important role in transducing signals in several oncogenic pathways. The concept of inhibiting this kinase has garnered significant interest over …
Number of citations: 60 pubs.acs.org
JL Díaz, F Cuevas, G Pazos… - Journal of Medicinal …, 2021 - ACS Publications
The synthesis and pharmacological activity of a new series of bicyclic diazepinones with dual activity toward the α2δ-1 subunit of voltage-gated calcium channels (Ca v α2δ-1) and the …
Number of citations: 5 pubs.acs.org
N Barquero - Drugs of the Future, 2020 - access.portico.org
Cancer is a worldwide prevalent disease that affects or will affect most adults at some point in their lives. Chemotherapy together with radiotherapy and surgery have been the main …
Number of citations: 2 access.portico.org

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